1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of azetidine derivatives, such as EPM, involves several steps. The starting compound, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction. This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of EPM includes an azetidine ring, which is a four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom . The compound also contains an ethoxyphenylmethyl group attached to the azetidine ring.Chemical Reactions Analysis
Azetidine derivatives, including EPM, can undergo various chemical reactions. For instance, the Suzuki–Miyaura cross-coupling reaction can be used for the diversification of novel heterocyclic amino acid derivatives .Scientific Research Applications
Synthesis and Chemical Properties
Azetidines and azetidinones, including compounds related to "1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine," are recognized for their thermal stability and versatility in chemical reactions. They serve as precursors to various amides, alkenes, amines, and other heterocyclic compounds. The synthesis of azetidines often involves reactions with electrophiles and nucleophiles, leading to useful cyclic and acyclic products. Azetidin-2-ones (β-lactams) are particularly valuable for their applications in synthesizing β-amino acids, amides, and other heterocyclic compounds, demonstrating significant advancements in asymmetric synthesis through the use of chiral auxiliaries and catalysts (Singh, D’hooghe, & Kimpe, 2008).
Pharmacological Applications
Azetidinones have been studied for their potential as antimicrobial, antitumor, and anti-inflammatory agents. For instance, novel azetidin-2-ones have shown promise as antimicrobial agents (Ansari & Lal, 2009). Similarly, 3-phenoxy-1,4-diarylazetidin-2-ones have been investigated for their antiproliferative effects against cancer cells, demonstrating potent activity through mechanisms such as tubulin polymerization inhibition and induction of apoptosis (Greene et al., 2016). Additionally, some azetidin-2-one derivatives have been explored for their anti-inflammatory properties, showing significant potential when compared to established drugs like indomethacin (Sharma, Maheshwari, & Bindal, 2013).
properties
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]azetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-15-12-6-4-3-5-10(12)7-14-8-11(13)9-14/h3-6,11H,2,7-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGNLSCFACSLBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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